3-Methoxy-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
3-Methoxy-4-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 3-methoxy-4-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Methoxy-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonamide
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 3-Methoxybenzenesulfonamide
Uniqueness
3-Methoxy-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions .
Properties
Molecular Formula |
C8H8F3NO3S |
---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
3-methoxy-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-7-4-5(16(12,13)14)2-3-6(7)8(9,10)11/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
MIWMJZZQCGKCPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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